molecular formula C10H7NO2 B13768274 (Z)-3-Cyano-3-phenylacrylic acid

(Z)-3-Cyano-3-phenylacrylic acid

Cat. No.: B13768274
M. Wt: 173.17 g/mol
InChI Key: ICKZIDPIMZGODJ-RMKNXTFCSA-N
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Description

(Z)-3-Cyano-3-phenylacrylic acid is a substituted acrylic acid derivative featuring a cyano (-CN) group and a phenyl ring at the α- and β-positions, respectively. Its stereospecific Z-configuration distinguishes it from other isomers, influencing its physicochemical properties and reactivity. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed reactions and substrate synthesis . Its preparation often involves multi-step synthetic routes, such as those reported in palladium-catalyzed methodologies or via recrystallization techniques using diisopropylamine/Et₂O .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

(Z)-3-cyano-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+

InChI Key

ICKZIDPIMZGODJ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Cyano-3-phenylacrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of (Z)-3-Cyano-3-phenylacrylic acid may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: (Z)-3-Cyano-3-phenylacrylic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted cyano derivatives.

Scientific Research Applications

Chemistry: (Z)-3-Cyano-3-phenylacrylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, (Z)-3-Cyano-3-phenylacrylic acid derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique reactivity makes it valuable in material science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-3-Cyano-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (Z)-3-Cyano-3-phenylacrylic Acid and Analogues

Compound Name CAS Number Structural Features Similarity Score Key Applications
(Z)-3-Cyano-3-phenylacrylic acid Not specified α-CN, β-phenyl, Z-configuration Reference compound Palladium catalysis, substrate synthesis
2-Cyano-3-cyclopropylacrylic acid 98895-60-4 α-CN, β-cyclopropyl 0.95 Unspecified (structural analogue)
Methyl 2-cyano-3-phenylacrylate 3695-84-9 Methyl ester, α-CN, β-phenyl 0.76 Esterified intermediate for polymerization
α-Cyano-4-hydroxycinnamic acid 28166-41-8 α-CN, β-phenyl with para-hydroxyl group 0.74 MALDI-TOF matrix, biochemical analysis
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) 331-39-5 β-phenyl with 3,4-dihydroxy groups N/A Antioxidant, food/cosmetic additive

Structural and Functional Differences

Substituent Effects: The cyano group in (Z)-3-cyano-3-phenylacrylic acid enhances electrophilicity, making it reactive in cross-coupling reactions. In contrast, caffeic acid (3,4-dihydroxybenzeneacrylic acid) contains hydroxyl groups that confer antioxidant properties and solubility in polar solvents . Methyl 2-cyano-3-phenylacrylate introduces steric hindrance and reduced acidity due to esterification, limiting its utility in acid-catalyzed reactions compared to the parent carboxylic acid .

Stereochemical Considerations: The Z-configuration of (Z)-3-cyano-3-phenylacrylic acid may influence binding interactions in pharmacological contexts, whereas analogues like α-cyano-4-hydroxycinnamic acid adopt planar configurations suitable for matrix-assisted laser desorption/ionization (MALDI) applications .

Application-Specific Variations: α-Cyano-4-hydroxycinnamic acid is widely used as a MALDI matrix due to its UV absorption and protonation capabilities, unlike (Z)-3-cyano-3-phenylacrylic acid, which lacks hydroxyl groups for such interactions . Caffeic acid’s dihydroxy structure enables radical scavenging, making it relevant in food preservation and cosmetic formulations, whereas the cyano group in the target compound prioritizes synthetic utility .

Notes

  • Contradictions in Synthesis: describes a synthesis route for (Z)-3-phenylacrylic acid (lacking the cyano group), highlighting the need for additional nitrile incorporation steps to produce the target compound .
  • Data Gaps: Specific CAS numbers and thermodynamic data for (Z)-3-cyano-3-phenylacrylic acid are absent in the provided evidence, necessitating further validation from primary literature .

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